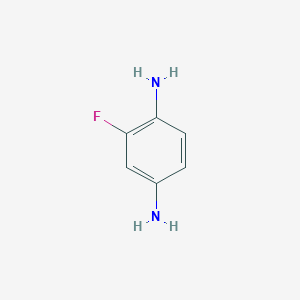

2-Fluorobenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFTWEVIIHVHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323079 | |

| Record name | 2-fluorobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14791-78-7 | |

| Record name | 14791-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluorobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14791-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Fluorobenzene-1,4-diamine

An In-Depth Technical Guide to the Synthesis of 2-Fluorobenzene-1,4-diamine

This compound, holding the CAS Number 14791-78-7, is a fluorinated aromatic diamine with the molecular formula C₆H₇FN₂.[1][2] It is far more than a simple chemical compound; it is a strategic building block in the fields of medicinal chemistry, advanced materials, and specialty chemical development.[1][3] The true value of this molecule lies in the unique interplay of its functional groups. The two amine moieties provide reactive sites for constructing complex heterocyclic systems, while the strategically placed fluorine atom significantly modulates the molecule's electronic properties, pKa, metabolic stability, and membrane permeability.[1][4] This "fluorine effect" is a cornerstone of modern drug design, making this compound a prized intermediate for structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.[1][4][5]

This guide provides an in-depth exploration of the scientifically validated and most practical pathways for the synthesis of this compound. Moving beyond a mere recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and comparative analysis of methodologies. Our focus is on providing researchers, scientists, and drug development professionals with a trustworthy and authoritative resource for producing this critical intermediate with high purity and efficiency.

The Principal Synthetic Strategy: A Focus on the Reduction of 2-Fluoro-4-nitroaniline

From an industrial and laboratory perspective, the most reliable and efficient route to this compound is the chemical reduction of its direct precursor, 2-fluoro-4-nitroaniline.[1] This approach is favored due to the high yields and purity achievable, as well as the ready availability of the starting materials. This core transformation is the central theme of our guide.

Caption: Core transformation from the key precursor to the final product.

Part 1: Synthesis of the Key Precursor, 2-Fluoro-4-nitroaniline

A robust synthesis begins with a high-quality precursor. The preparation of 2-fluoro-4-nitroaniline from 4-fluoroaniline is a well-established, three-step process designed to ensure correct regioselectivity of the nitro group.[6] The initial acetylation of the amine is a critical control step; the resulting acetamido group is less activating than a free amine and sterically hinders ortho-nitration, thus directing the incoming electrophile (NO₂⁺) to the position ortho to the fluorine and meta to the acetamido group.

Caption: Workflow for the synthesis of the 2-fluoro-4-nitroaniline precursor.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitroaniline[6]

Step 1: Acetylation of 4-Fluoroaniline

-

To a reaction vessel containing acetic anhydride and glacial acetic acid, cool the mixture to below 0°C using an ice-salt bath.

-

Slowly add a solution of 4-fluoroaniline in glacial acetic acid while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture for approximately 30 minutes. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

The product, N-(4-fluorophenyl)acetamide, typically precipitates as a solid and can be used directly in the next step.

Step 2: Nitration of N-(4-fluorophenyl)acetamide

-

Continue to maintain the reaction mixture temperature at 0-5°C.

-

Prepare a nitrating mixture of 65% nitric acid and 95% sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction vessel, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, stir for an additional 30 minutes, monitoring for completion by TLC.

-

Pour the reaction mixture into a large volume of ice water, which will cause the nitrated product to precipitate.

-

Filter the yellow solid and wash thoroughly with water.

Step 3: Hydrolysis to 2-Fluoro-4-nitroaniline

-

Transfer the crude N-(2-nitro-4-fluorophenyl)acetamide to a flask containing a strong acid solution (e.g., 9 M hydrochloric acid).

-

Heat the mixture to reflux for approximately 30 minutes, or until TLC indicates the complete disappearance of the starting material.

-

Cool the reaction and pour it into ice water to precipitate the product.

-

Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by several washes with water.

-

Dry the resulting orange solid to yield 2-fluoro-4-nitroaniline. This product is often of sufficient purity for the subsequent reduction step.

Part 2: The Underpinning Mechanism of Nitro Group Reduction

The conversion of an aromatic nitro group to a primary amine is a fundamental six-electron reduction.[7] Understanding the mechanism is key to troubleshooting and optimizing the reaction. While several pathways can operate depending on the conditions, the most commonly accepted is the direct hydrogenation pathway, which is prevalent in both catalytic hydrogenation and metal-mediated reductions.[7]

This pathway involves a stepwise reduction:

-

The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-N=O).

-

The nitroso intermediate is further reduced to a hydroxylamine (Ar-NHOH).

-

Finally, the hydroxylamine is reduced to the target aniline (Ar-NH₂).

Caption: The direct hydrogenation pathway for nitro group reduction.

Part 3: Premier Reduction Methodologies and Protocols

The choice of reduction methodology depends on available equipment, desired selectivity, scale, and cost. Below are the most reliable and field-proven methods for converting 2-fluoro-4-nitroaniline to this compound.

Method A: Catalytic Hydrogenation

This is one of the most efficient and clean methods for nitro group reduction, widely used for its high yields and simple workup, as the primary byproduct is water.[7][8]

-

Causality & Expertise: Catalytic hydrogenation utilizes a heterogeneous catalyst (like Pd/C or Raney Nickel) to activate molecular hydrogen. The reaction occurs on the catalyst surface, where the nitro compound adsorbs and is sequentially reduced by activated hydrogen atoms.[9][10] The choice of catalyst is important; Palladium on Carbon (Pd/C) is highly effective and common, while Raney Nickel is a more cost-effective but sometimes more pyrophoric alternative.[6] The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.

Experimental Protocol: Catalytic Hydrogenation using Pd/C [11]

-

In a pressure-rated hydrogenation vessel, dissolve 2-fluoro-4-nitroaniline in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst, typically 5-10% Palladium on Carbon (5-10 wt% of the substrate).

-

Seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or by TLC analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to quantitatively remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Method B: Metal-Mediated Reduction (SnCl₂)

The use of easily oxidized metals in acidic media is a classical and highly reliable method for nitro group reduction.[7][8] Tin(II) chloride (SnCl₂) in a solvent like ethanol is particularly effective and can offer excellent chemoselectivity, leaving other reducible functional groups intact.[12][13]

-

Causality & Expertise: This reduction proceeds via a series of single-electron transfers (SET) from the metal (Sn²⁺) to the nitro group.[7] The resulting radical anion is protonated by the medium. This sequence of electron transfer and protonation continues until the amine oxidation state is reached. The overall process consumes six metal electrons and six protons.[7] A final basic workup is often required to deprotonate the resulting ammonium salt and liberate the free amine.

Experimental Protocol: Reduction using Tin(II) Chloride [13]

-

Dissolve 2-fluoro-4-nitroaniline in ethanol or concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Heat the mixture to reflux and stir vigorously. The reaction is often exothermic initially.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated base solution (e.g., NaOH or Na₂CO₃) while cooling in an ice bath. This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Part 4: Comparative Analysis of Primary Synthesis Pathways

The selection of an optimal synthesis route requires a clear comparison of key performance indicators. The following table summarizes the primary methods discussed.

| Methodology | Reagents/Catalyst | Typical Yield (%) | Key Advantages | Limitations & Considerations |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni[6][11] | >90[6] | High yield, clean reaction (byproduct is H₂O), simple product isolation.[7] | Requires specialized pressure equipment; catalysts can be pyrophoric; may reduce other functional groups (non-selective).[12] |

| Metal-Mediated Reduction | SnCl₂/HCl or Fe/HCl[8][12][14] | 80-95 | Highly reliable, cost-effective, does not require pressure equipment, can be highly chemoselective (SnCl₂).[8][12] | Generates significant metallic waste streams, requires stoichiometric reagents, workup can be cumbersome.[15] |

| Photocatalytic Reduction | TiO₂/Cu, light source[1] | (Variable) | "Green" chemistry approach, catalyst can be recycled, operates under mild conditions.[1] | Often slower, may require specialized photoreactor setup, scalability can be a challenge. |

Conclusion

The synthesis of this compound is most reliably achieved through the reduction of 2-fluoro-4-nitroaniline. For high-yield, clean, and scalable production, catalytic hydrogenation stands as the premier industrial and laboratory method, provided the necessary equipment is available. For its part, metal-mediated reduction , particularly with tin(II) chloride, offers a robust, cost-effective, and highly accessible alternative that demonstrates excellent reliability and selectivity. The choice between these validated protocols allows researchers and developers to confidently produce this high-value fluorinated intermediate, paving the way for innovation in drug discovery and materials science.

References

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. (2023). JoVE. Retrieved from [Link]

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). ResearchGate. Retrieved from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

-

What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. (n.d.). FAQ. Retrieved from [Link]

-

Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Catalytic reduction of nitroaromatics compounds and organic dyes to their derivatives by Ni–BCD–MOF. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorobenzene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

(PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. (2020). ResearchGate. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PMC - PubMed Central. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 4-fluorobenzene-1,2-diamine. (n.d.). ResearchGate. Retrieved from [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved from [Link]

-

Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching. (2023). MDPI. Retrieved from [Link]

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (n.d.). RSC Publishing. Retrieved from [Link]

- Process for preparing 4-fluoro-3-nitroaniline. (n.d.). Google Patents.

-

(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

- Preparation process of 2,5-dichloro-p-phenylenediamine. (n.d.). Google Patents.

-

Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

-

Preparation of p-phenylenediamine. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H7FN2 | CID 345372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 13. mdpi.com [mdpi.com]

- 14. prepchem.com [prepchem.com]

- 15. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluorobenzene-1,4-diamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive examination of the physicochemical properties of 2-Fluorobenzene-1,4-diamine. Designed with the researcher in mind, this document moves beyond a simple recitation of data points. Instead, it offers a synthesized narrative that intertwines fundamental chemical principles with practical, field-tested insights. The structure is intentionally fluid, designed to mirror the logical progression of scientific inquiry, from foundational characteristics to the implications for its application. Every piece of information is grounded in authoritative sources to ensure the highest degree of scientific integrity.

Strategic Importance in Modern Chemistry

This compound is a fluorinated aromatic compound that has emerged as a versatile building block in advanced organic synthesis.[1] Its utility is particularly pronounced in the development of novel pharmaceutical compounds and specialty chemicals.[1] The strategic placement of a fluorine atom on the benzene ring, coupled with two amino groups, makes it a valuable precursor for creating complex heterocyclic systems and other functionalized molecules.[1] The electron-withdrawing nature of the fluorine atom significantly influences the molecule's electronic properties and reactivity, a feature that is highly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.[1] The incorporation of fluorine into drug candidates can enhance metabolic stability, improve cell permeability, and increase binding affinity, making fluorinated compounds like this a cornerstone of modern drug discovery.[2]

Core Physicochemical Profile

A molecule's behavior in both chemical and biological systems is dictated by its intrinsic physicochemical properties. This section provides a detailed analysis of these core attributes for this compound.

2.1. Fundamental Identifiers

-

IUPAC Name: this compound[3]

Caption: 2D structure of this compound.

2.2. Physical Characteristics

| Property | Value |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] |

Expert Insight: The handling and storage protocols for this compound are critical. Aromatic diamines are prone to oxidation, which can be accelerated by light and air. Storing under an inert atmosphere, such as nitrogen or argon, is a non-negotiable step to maintain purity and prevent the formation of colored byproducts that could interfere with subsequent reactions or biological assays.

2.3. Solubility and Partition Coefficient

| Property | Value |

| XLogP3 | 0.8[3] |

The XLogP3 value suggests a degree of lipophilicity, which is a crucial parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic and Analytical Fingerprints

The unambiguous identification of a chemical entity relies on a suite of spectroscopic and analytical techniques. This section outlines the expected spectral signatures for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the hydrogen atoms. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The amino protons will likely appear as broad singlets, and their chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the six carbon atoms in the benzene ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.

-

¹⁹F NMR: As a 100% naturally abundant, spin-1/2 nucleus, ¹⁹F is an excellent NMR probe.[1] The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, with a chemical shift characteristic of an aryl fluoride.[1] This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (³JHF and ⁴JHF), providing valuable confirmation of the substitution pattern.[1]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorptions:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretching (primary amine) | 3300-3500 (typically two bands) |

| C-H Stretching (aromatic) | 3000-3100 |

| C=C Stretching (aromatic) | 1500-1600 |

| C-N Stretching | 1250-1350 |

| C-F Stretching | 1100-1250 |

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (126.13 g/mol ).[1] The presence of two nitrogen atoms is consistent with the nitrogen rule, which predicts an even nominal molecular weight.[1]

-

Fragmentation Analysis: The fragmentation pattern will be influenced by the presence of the amino and fluoro groups. Common fragmentation pathways for aromatic amines will likely be observed.[1]

Synthesis and Reactivity

A robust understanding of a compound's synthesis is essential for its practical application. The primary route to this compound involves the reduction of a nitroaromatic precursor.

4.1. Established Synthetic Pathways

The most common and mechanistically understood pathway is the reduction of 2-fluoro-4-nitroaniline.[1]

Caption: General synthetic scheme for this compound.

Causality in Experimental Choices:

-

Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. The choice of catalyst (e.g., Pd/C, PtO₂) and reaction conditions (pressure, temperature, solvent) can be optimized to achieve efficient reduction of the nitro group without affecting the fluorine substituent.

-

Stannous Chloride (SnCl₂): This is a classical and widely used reagent for the reduction of aromatic nitro compounds.[1] The reaction is typically carried out in an acidic medium, and the mechanism involves a series of single electron transfers from the Sn(II) species to the nitro group.[1]

Safety and Handling

As with any chemical compound, proper safety precautions are paramount.

-

GHS Hazard Statements: this compound is harmful if swallowed (H302) and causes serious eye damage (H318).[3]

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection.[5][6] Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

-

Personal Protective Equipment (PPE): Always use this compound in a well-ventilated area, preferably a fume hood, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a molecule of significant interest with a well-defined physicochemical profile that makes it a valuable tool in the arsenal of synthetic and medicinal chemists. Its unique combination of a fluorine atom and two amino groups on an aromatic scaffold provides a platform for the development of novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 345372, this compound. [Link]

-

ChemBK. 4-FLUORO-BENZENE-1,2-DIAMINE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 164584, 4-Fluorobenzene-1,2-diamine. [Link]

-

National Institute of Standards and Technology. Benzene, fluoro-. [Link]

-

Al-Rawashdeh, W., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1143. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. Benzene, fluoro-. [Link]

-

SpectraBase. Fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Standard mass spectrum of fluorobenzene from NIST library (A) and mass spectrum of fluorobenzene acquired with using Nafion membrane input (B). [Link]

-

National Institute of Standards and Technology. 1,4-Benzenediamine. [Link]

-

ResearchGate. IR spectra of diamine. [Link]

-

Chemistry LibreTexts. Mass Spectra of THMs and Fluorobenzene. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H7FN2 | CID 345372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Foreword: The Strategic Role of Fluorinated Intermediates in Modern Chemistry

An In-Depth Technical Guide to 2-Fluorobenzene-1,4-diamine (CAS: 14791-78-7)

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that this compound emerges not merely as a chemical intermediate, but as a pivotal building block for crafting next-generation pharmaceuticals and advanced materials. This guide provides an in-depth exploration of its properties, synthesis, and applications, grounded in established scientific principles and practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 14791-78-7, is a substituted aromatic amine whose structure is foundational to its utility.[1][2] The molecule consists of a benzene ring functionalized with two amine groups at positions 1 and 4, and a fluorine atom at position 2. This specific arrangement of an electron-withdrawing fluorine atom adjacent to an electron-donating amine group, and para to the other, creates a unique electronic and steric environment that dictates its reactivity and suitability for complex syntheses.[1]

Caption: Chemical structure of this compound.

The compound's key physical and chemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 14791-78-7 | [2][3][4] |

| Molecular Formula | C₆H₇FN₂ | [1][2][5] |

| Molecular Weight | 126.13 g/mol | [1][2][6] |

| IUPAC Name | This compound | [1][2] |

| Melting Point | 87.5-89.0 °C | [7] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [7] |

| InChIKey | FXFTWEVIIHVHDS-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C(C=C1N)F)N | [2] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4][6][8] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a critical process that underpins its availability for research and development. While several routes exist, the most prevalent and industrially scalable method involves the reduction of a nitroaromatic precursor, specifically 2-fluoro-4-nitroaniline.[1] This choice is deliberate; the nitro group serves as a reliable and regiochemically precise precursor to the amine functionality.

Dominant Synthetic Pathway: Reduction of 2-Fluoro-4-nitroaniline

The transformation of 2-fluoro-4-nitroaniline to the target diamine is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.[1] Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and alignment with green chemistry principles.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is frequently used. Palladium is highly effective at adsorbing both hydrogen gas and the aromatic nitro compound, facilitating the reduction on its surface at a lower activation energy. The carbon support provides a high surface area, maximizing catalyst efficiency.

-

Hydrogen Source: Pressurized hydrogen gas is the standard reductant. Alternatively, transfer hydrogenation using sources like hydrazine or ammonium formate can be employed, which may be more convenient for laboratory-scale synthesis as it avoids the need for high-pressure equipment.

-

Solvent: A polar protic solvent like ethanol or methanol is typically chosen. These solvents effectively dissolve the starting material and are compatible with the catalyst and hydrogen gas, without participating in side reactions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: A Parr hydrogenation apparatus or a similar pressure-resistant flask is charged with 2-fluoro-4-nitroaniline (1.0 eq) and a suitable solvent such as ethanol (10-20 mL per gram of substrate).

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) is carefully added under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol%.

-

Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 3-4 atmospheres. The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized. The mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford this compound in high purity.

Applications in Drug Development and Advanced Synthesis

The true value of this compound lies in its role as a versatile synthon. The differential reactivity of its two amine groups, modulated by the ortho-fluorine substituent, allows for sequential and regioselective reactions. This makes it an invaluable precursor for constructing complex heterocyclic systems, which form the core of many biologically active molecules.[1]

Key Application Areas:

-

Heterocyclic Chemistry: It is a key starting material for synthesizing fluorinated benzimidazoles, quinoxalines, and other fused heterocyclic systems. These scaffolds are prevalent in medicinal chemistry.

-

Structure-Activity Relationship (SAR) Studies: The fluorine atom acts as a strategic probe.[1] By replacing a hydrogen atom with fluorine, researchers can systematically study how changes in electronics and lipophilicity affect a drug candidate's binding affinity, metabolic stability, and overall efficacy.[1]

-

Specialty Chemicals and Polymers: The diamine functionality allows it to be used as a monomer or cross-linking agent in the synthesis of high-performance polymers and specialty materials.

Caption: Logical role of this compound in synthesis.

Safety, Handling, and Hazard Management

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.[2]

GHS Hazard Classification:

This classification necessitates the use of stringent safety protocols in any laboratory setting.

Protocol for Safe Handling

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and prevent serious eye damage.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them frequently, especially after direct contact.

-

Body Protection: A lab coat must be worn. For larger quantities, additional protective clothing may be necessary.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation develops.[10][11]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[2][9][11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[10][11]

Conclusion

This compound (CAS: 14791-78-7) is a quintessential example of a strategic molecular building block. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers, particularly in the pharmaceutical industry. The presence of the fluorine atom provides a powerful lever for modulating molecular properties, enabling the rational design of novel therapeutics and materials. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly. This guide serves as a comprehensive technical resource to support and inform the innovative work of scientists and developers in the chemical sciences.

References

-

This compound | C6H7FN2 | CID 345372 . PubChem, National Center for Biotechnology Information. [Link]

-

2-fluoro-para-phenylenediamine Request for Quotation . ChemBK. [Link]

-

Safety Data Sheet - this compound . Angene Chemical. [Link]

-

Safety Data Sheet - 1,4-Diaminobenzene . Labbox. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H7FN2 | CID 345372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-FLUORO-BENZENE-1,4-DIAMINE | 14791-78-7 [m.chemicalbook.com]

- 4. 14791-78-7|this compound|BLD Pharm [bldpharm.com]

- 5. angenechemical.com [angenechemical.com]

- 6. This compound - CAS:14791-78-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. chembk.com [chembk.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Spectral Analysis of 2-Fluorobenzene-1,4-diamine: A Technical Guide

Foreword: Navigating the Known and the Predicted in Spectral Analysis

In the landscape of drug discovery and materials science, the precise characterization of molecular structures is paramount. 2-Fluorobenzene-1,4-diamine, a fluorinated aromatic amine, presents a compelling case for in-depth spectral analysis. Its unique combination of a fluorine substituent and two amino groups on a benzene ring suggests a rich and informative spectroscopic profile. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

It is important to note that a complete, publicly available, and experimentally verified set of spectra for this compound is not readily found in the current body of scientific literature. Therefore, this guide adopts a predictive and pedagogical approach. By leveraging established principles of spectroscopy and drawing comparisons with closely related analogues, we will construct a detailed and scientifically grounded forecast of the spectral characteristics of this compound. This methodology not only provides a robust framework for interpreting future experimental data but also underscores the power of predictive analysis in modern chemistry.

Molecular Structure and Its Spectroscopic Implications

This compound (C₆H₇FN₂) has a molecular weight of approximately 126.13 g/mol .[1] The molecule's structure, with its distinct functional groups and substitution pattern, dictates its interaction with various spectroscopic techniques. The presence of protons in different chemical environments, a fluorine atom, and distinct carbon atoms will give rise to a unique set of signals in NMR spectroscopy. The N-H and C-N bonds of the amine groups, along with the C-F and aromatic C-H and C=C bonds, will produce characteristic absorption bands in IR spectroscopy. Finally, the molecule's mass and fragmentation pattern upon ionization will be revealed through mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Use Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, wide spectral width to encompass the expected chemical shift.

-

Use an external reference such as CFCl₃ (δ 0.00 ppm) or a secondary reference like trifluoroacetic acid.[2]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the amine protons.

-

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which will be highly dependent on the solvent, concentration, and temperature. This signal is expected to integrate to four protons.

-

Aromatic Protons: The three aromatic protons are in distinct chemical environments and will exhibit spin-spin coupling with each other and with the fluorine atom. This will result in a complex multiplet pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.5 - 6.8 | Doublet of doublets of doublets (ddd) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 4-6 Hz, ⁴J(H,H) ≈ 2-3 Hz |

| H-5 | 6.4 - 6.7 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ⁵J(H,F) ≈ 1-2 Hz |

| H-6 | 6.6 - 6.9 | Doublet of doublets of doublets (ddd) | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 9-11 Hz, ⁴J(H,H) ≈ 2-3 Hz |

| -NH₂ | 3.0 - 5.0 | Broad singlet | - |

Rationale: The electron-donating amino groups will shield the aromatic protons, shifting them upfield compared to benzene (δ 7.26 ppm). The fluorine atom will have a deshielding effect on the ortho proton (H-6) and a smaller effect on the meta (H-5) and para (H-3) protons. The coupling constants are predicted based on typical values for aromatic systems.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring. The signals for the carbons directly bonded to fluorine will be split into doublets due to one-bond C-F coupling (¹JCF), which is typically large. Carbons further away will also show smaller couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | 135 - 145 | Doublet | ³J(C,F) ≈ 5-10 Hz |

| C-2 | 145 - 155 | Doublet | ¹J(C,F) ≈ 230-250 Hz |

| C-3 | 115 - 125 | Doublet | ²J(C,F) ≈ 20-25 Hz |

| C-4 | 130 - 140 | Doublet | ⁴J(C,F) ≈ 1-3 Hz |

| C-5 | 110 - 120 | Doublet | ³J(C,F) ≈ 5-10 Hz |

| C-6 | 115 - 125 | Doublet | ²J(C,F) ≈ 20-25 Hz |

Rationale: The carbon attached to fluorine (C-2) will be significantly deshielded and show a large one-bond coupling constant. The carbons attached to the nitrogen atoms (C-1 and C-4) will also be deshielded. The remaining carbons will appear at higher field. The predicted chemical shifts are based on additive substituent effects for fluorine and amino groups on a benzene ring.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of fluorine in a molecule.[2][3][4] For this compound, a single resonance is expected.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -120 to -140 | Multiplet (e.g., ddd) | ³J(F,H-6) ≈ 9-11 Hz, ⁴J(F,H-3) ≈ 4-6 Hz, ⁵J(F,H-5) ≈ 1-2 Hz |

Rationale: The chemical shift is predicted based on the typical range for aryl fluorides.[2] The signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This complex coupling pattern can be a definitive fingerprint for the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Nujol Mull):

-

Grind a small amount of the sample and then add a drop of Nujol (mineral oil) to create a paste.

-

Spread the paste between two salt plates (e.g., KBr or NaCl).

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or the salt plates with Nujol) to subtract from the sample spectrum.

-

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine groups, the aromatic ring, and the C-F bond.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (asymmetric and symmetric) | 3500 - 3300 | Medium-Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| N-H bend (scissoring) | 1650 - 1580 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-N stretch (aromatic) | 1335 - 1250 | Strong |

| C-F stretch | 1250 - 1000 | Strong |

| Aromatic C-H out-of-plane bend | 900 - 675 | Strong |

Rationale: As a primary aromatic amine, two N-H stretching bands are expected.[5] The aromatic C=C stretching bands will confirm the presence of the benzene ring. A strong absorption due to the C-F stretch is a key indicator of the fluorine substituent. The pattern of the C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically induces significant fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight is 126.13 g/mol , so the molecular ion peak is expected at m/z 126. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even molecular weight, which is consistent with this prediction.

-

Major Fragment Ions: Fragmentation is likely to involve the loss of small neutral molecules or radicals.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Identity |

| 126 | [M]⁺ |

| 111 | [M - NH]⁺ |

| 99 | [M - HCN]⁺ |

| 82 | [M - HCN - NH]⁺ |

Rationale: Aromatic amines often show fragmentation pathways involving the loss of HCN. The loss of an amino radical is also a possibility. The relative intensities of these fragment peaks will depend on the stability of the resulting ions.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Fluorobenzene-1,4-diamine

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-Fluorobenzene-1,4-diamine (2-F-PPD). As a key building block in the development of advanced materials and pharmaceutical agents, a deep understanding of its stereoelectronic properties is paramount for researchers, medicinal chemists, and drug development professionals.[1] This document synthesizes data from analogous crystal structures, spectroscopic principles, and computational chemistry methodologies to present a holistic view of 2-F-PPD's structural characteristics. We delve into the influence of fluorine substitution on the geometry of the phenylenediamine scaffold and explore the critical role of intramolecular hydrogen bonding in dictating its preferred conformation. Detailed experimental and computational protocols are provided to serve as a practical resource for further investigation.

Introduction: The Significance of Fluorinated Phenylenediamines

This compound, with the molecular formula C₆H₇FN₂, is a substituted aromatic amine that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenylenediamine framework imparts unique electronic properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of derivative compounds.[1] Understanding the precise three-dimensional arrangement of atoms in 2-F-PPD and its conformational preferences is therefore not merely an academic exercise but a critical prerequisite for the rational design of novel molecules with tailored functionalities. This guide aims to provide a foundational understanding of these structural nuances.

Molecular Structure: An Inferential Analysis

A definitive single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD). However, a highly accurate model of its molecular geometry can be constructed by analyzing the crystal structures of its parent compounds, p-phenylenediamine and 2-fluoroaniline.

The Phenylenediamine Framework

The foundational structure is that of p-phenylenediamine, a molecule characterized by a planar benzene ring with two amino groups situated at the para positions.[2][3] In its anhydrous crystalline form, the molecule exhibits typical aromatic C-C bond lengths of approximately 1.39 Å. The C-N bond lengths are in the range of 1.40-1.41 Å, indicating some degree of delocalization of the nitrogen lone pair into the aromatic system.[2] The amino groups themselves are nearly planar, though slight pyramidalization is common.[2]

The Influence of Fluorine Substitution

The introduction of a highly electronegative fluorine atom at the 2-position induces significant, albeit localized, changes to the geometry of the benzene ring. Based on studies of 2-fluoroaniline, the C-F bond length is expected to be approximately 1.36 Å. The C-C bonds adjacent to the C-F bond are often slightly shorter than standard aromatic C-C bonds, while the C-C bond opposite the C-F bond may be slightly elongated. The C-C-F bond angle is typically around 118-119°, and the adjacent C-C-C angle is widened to accommodate the steric and electronic influence of the fluorine atom.

Inferred Molecular Structure of this compound

By combining the structural data from p-phenylenediamine and 2-fluoroaniline, we can infer the key geometric parameters of this compound. A summary of these expected values is presented in Table 1.

| Parameter | Expected Value | Justification |

| C-F Bond Length | ~1.36 Å | Based on data for 2-fluoroaniline. |

| C-N (para) Bond Length | ~1.40 Å | Similar to p-phenylenediamine, with minor inductive effects from fluorine. |

| C-N (ortho) Bond Length | ~1.41 Å | Potentially slightly longer due to steric and electronic interactions with the adjacent fluorine. |

| Aromatic C-C Bond Lengths | 1.38-1.40 Å | Minor deviations from the average of 1.39 Å are expected due to substitution. |

| C-C-F Bond Angle | ~118-119° | Consistent with fluorinated aromatic systems. |

| C-C-N Bond Angles | ~120° | Expected to be close to the ideal sp² angle, with minor distortions. |

Table 1: Inferred Geometric Parameters for this compound

Conformational Analysis: The Dominance of Intramolecular Hydrogen Bonding

The conformation of this compound is primarily dictated by the orientation of the two amino groups relative to the benzene ring and the fluorine atom. The most significant factor influencing this is the potential for the formation of an intramolecular hydrogen bond between the amino group at the 1-position and the adjacent fluorine atom at the 2-position.

The N-H···F Intramolecular Hydrogen Bond

The proximity of the N-H donor of the aniline group at C1 and the electronegative fluorine atom at C2 creates a favorable geometry for an intramolecular hydrogen bond. This type of interaction is well-documented in ortho-substituted anilines and related systems. The formation of this hydrogen bond would lock the N-H bond in a planar arrangement with the benzene ring, pointing towards the fluorine atom. This has several conformational consequences:

-

Planarity: The molecule is expected to be largely planar, with the amino groups lying in or very close to the plane of the benzene ring.

-

Rotational Barrier: The rotational barrier around the C1-N bond is significantly increased due to the energy required to break the intramolecular hydrogen bond.

-

Amine Group Orientation: The hydrogen atoms of the amino group at C1 will have a fixed orientation relative to the fluorine atom.

The second amino group at the 4-position is not sterically hindered and is expected to have a lower rotational barrier, though its orientation may be influenced by crystal packing forces in the solid state.

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques is essential to experimentally verify the inferred structure and to explore the conformational energy landscape of this compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation.

-

¹H NMR: The proton spectrum will provide information on the chemical environment of the aromatic and amine protons. The presence of an intramolecular hydrogen bond is often indicated by a downfield shift of the involved N-H proton.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the six aromatic carbons. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.[4]

-

¹⁹F NMR: The fluorine spectrum will provide a sensitive probe of the local electronic environment. The chemical shift will be characteristic of a fluorobenzene derivative.[5][6]

Protocol for NMR Analysis of this compound

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integration of all signals. Pay close attention to the chemical shift of the N-H protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the number of signals and their chemical shifts. Note the large C-F coupling for the carbon attached to fluorine.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Record the chemical shift relative to a standard reference (e.g., CFCl₃).

-

2D NMR (Optional): For unambiguous assignment of proton and carbon signals, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Analysis: Integrate all spectra and assign all proton, carbon, and fluorine signals to their respective atoms in the molecule. Compare the observed chemical shifts and coupling constants to expected values for similar structures.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to bonding and geometry.

-

N-H Stretching: The N-H stretching region (typically 3300-3500 cm⁻¹) is particularly informative. In a primary amine, two bands are expected for the symmetric and asymmetric stretches. The formation of an intramolecular hydrogen bond will typically cause a red-shift (lower frequency) and broadening of the involved N-H stretching band.

-

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the range of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Characteristic bands for the aromatic ring will be observed in their typical regions.

Protocol for FTIR Analysis of this compound

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-state analysis, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, C=C, and C-F stretching and bending vibrations. Compare the position and shape of the N-H stretching bands to those of non-hydrogen-bonded anilines to infer the presence of intramolecular hydrogen bonding.

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method for predicting the geometry, conformational stability, and spectroscopic properties of molecules.

Protocol for DFT-Based Conformational Analysis

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software package.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7][8][9] This will yield the lowest energy (most stable) conformation.

-

Conformational Search (Rotational Scan): To explore other possible conformations, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C2-C1-N-H bond. This will reveal the energy profile for the rotation of the amino group and the energy barrier for breaking the intramolecular hydrogen bond.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This will confirm that the structure is a true energy minimum (no imaginary frequencies) and will provide a theoretical IR spectrum that can be compared with experimental data.

-

NMR Chemical Shift Calculation: Calculate the NMR chemical shifts using a method such as GIAO (Gauge-Independent Atomic Orbital). This will provide theoretical NMR spectra that can aid in the assignment of experimental spectra.

-

Data Analysis: Analyze the optimized geometry to obtain bond lengths, bond angles, and dihedral angles. Compare the relative energies of different conformers to determine their populations at a given temperature.

Caption: A typical workflow for the computational analysis of this compound using DFT.

Applications in Drug Development and Materials Science

The structural features of this compound, particularly the presence and influence of the fluorine atom, make it a valuable synthon.

-

Medicinal Chemistry: The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug. Its electron-withdrawing nature can also alter the pKa of the amino groups, affecting the drug's solubility and ability to interact with biological targets. The defined conformation due to intramolecular hydrogen bonding can lead to higher binding affinities by reducing the entropic penalty upon binding to a receptor.

-

Materials Science: Phenylenediamines are common monomers in the synthesis of high-performance polymers such as aramids. The introduction of fluorine can enhance properties like thermal stability, chemical resistance, and dielectric performance.

Conclusion

While a definitive crystal structure of this compound remains to be determined, a robust and detailed understanding of its molecular structure and conformation can be achieved through a synergistic approach. By leveraging data from analogous compounds, applying fundamental principles of stereoelectronics, and employing modern spectroscopic and computational techniques, we can confidently predict a largely planar structure dominated by a strong intramolecular N-H···F hydrogen bond. This foundational knowledge is crucial for the effective utilization of this important molecule in the design and synthesis of next-generation pharmaceuticals and advanced materials. The protocols and analyses presented in this guide provide a clear pathway for researchers to further explore and exploit the unique properties of this compound.

References

-

Chandrasekaran, R. (1969). Crystal structure of p-phenylenediamine dihydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(2), 369-374. [Link]

-

Górski, M., & Woźniak, K. (2010). p-Phenylenediamine and its dihydrate: two-dimensional isomorphism and mechanism of the dehydration process, and N—H⋯N and N—H⋯π interactions. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o494–o500. [Link]

-

PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

TIB. (n.d.). Crystal structure of p-phenylenediamine dihydrochloride. Leibniz Information Centre for Science and Technology. Retrieved January 9, 2026, from [Link]

-

Iyewumi, T. S. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal, 30(11), 18-29. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). The Royal Society of Chemistry. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

ResearchGate. (2017). (PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Benzenamine, 2-fluoro-. NIST WebBook. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). P-Phenylenediamine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Wikipedia. (n.d.). p-Phenylenediamine. Wikipedia. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Benzene, fluoro-. NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Yildiz, M., & Yildirim, M. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(1), 1-8. [Link]

-

ResearchGate. (2025). (PDF) Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study. ResearchGate. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Spectroscopy. University of Wisconsin. [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

MDPI. (2021). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]

-

Uthuppan, J., & Soni, K. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 34-41. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of diamine. ResearchGate. [Link]

-

ResearchGate. (n.d.). DFT calculations. (a) Geometry optimization by density functional.... ResearchGate. [Link]

-

PMC. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. PMC. [Link]

-

ResearchGate. (n.d.). ATR‐FTIR spectra of 1,4‐benzenediamine (1,4‐BDA) BADGE network,.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structures of 2,5-di( p -phenylenediamine)- p benzoquinone and methanesulfonic acid …. ResearchGate. [Link]

Sources

- 1. This compound | C6H7FN2 | CID 345372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Phenylenediamine and its dihydrate: two-dimensional isomorphism and mechanism of the dehydration process, and N—H⋯N and N—H⋯π interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. biophysics.org [biophysics.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 2-Fluorobenzene-1,4-diamine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Fluorobenzene-1,4-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound (CAS: 14791-78-7) in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing the solubility of this versatile fluorinated aromatic amine. While specific quantitative solubility data is not extensively published, this guide synthesizes foundational chemical principles to predict solubility behavior. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal equilibrium shake-flask method. The aim is to equip scientists with the necessary knowledge to effectively utilize this compound in various applications, from synthetic chemistry to pharmaceutical formulation.

Introduction to this compound

This compound, a fluorinated derivative of p-phenylenediamine, is a key building block in modern organic synthesis. Its structure, featuring two primary amine groups and a fluorine atom on a benzene ring, makes it a valuable precursor for complex heterocyclic systems and functionalized molecules. The presence of the electron-withdrawing fluorine atom can significantly alter the molecule's electronic properties, reactivity, and intermolecular interactions compared to its non-fluorinated parent compound, p-phenylenediamine.

In the pharmaceutical industry, understanding the solubility of active pharmaceutical ingredient (API) precursors and intermediates like 2-Fluor

An In-depth Technical Guide to the Effect of Fluorine Substitution on the Basicity of 2-Fluorobenzene-1,4-diamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and, critically, basicity (pKa). This guide provides an in-depth analysis of the nuanced electronic effects of fluorine substitution on the basicity of the aromatic diamine, 2-Fluorobenzene-1,4-diamine. We will dissect the interplay of fluorine's powerful inductive electron-withdrawing effects and its subtler resonance-donating characteristics. Furthermore, this paper will explore the role of intramolecular hydrogen bonding and provide both experimental and computational methodologies for the precise determination of these effects. Understanding these fundamental principles is paramount for drug development professionals seeking to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction: The Significance of pKa in Drug Development

The ionization constant (pKa) of a molecule is a critical physicochemical parameter that governs its behavior in a biological environment.[1][2] It dictates the degree of ionization at a given physiological pH, which in turn influences essential drug-like properties including solubility, membrane permeability, target binding, and overall pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][3][4] For amine-containing compounds, which are prevalent in pharmaceuticals, basicity is a key determinant of their efficacy and safety profile.[3] A slight modification to the molecular structure, such as the introduction of a substituent, can significantly alter pKa, leading to drastic changes in a drug's performance.

This guide focuses on this compound, a versatile building block in organic synthesis, to illustrate the profound impact of a single fluorine atom on the basicity of an aromatic diamine system.[5] By comparing it to its parent compound, benzene-1,4-diamine (p-phenylenediamine), we can isolate and understand the specific electronic contributions of the fluorine substituent.

The Dichotomous Nature of Fluorine's Electronic Effects

Fluorine's influence on aromatic systems is a classic example of competing electronic effects. Its high electronegativity makes it a potent electron-withdrawing group through the sigma (σ) bond framework, an effect known as the negative inductive effect (-I).[6] Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic pi (π) system, a phenomenon termed the positive resonance (or mesomeric) effect (+R).[6][7]

The overall impact on the electron density of the aromatic ring and its functional groups depends on the relative dominance of these two opposing forces. In the case of aniline and its derivatives, these effects directly modulate the availability of the nitrogen lone pair for protonation, thereby defining the compound's basicity.[8]

Analysis of this compound

In this compound, the fluorine atom is positioned ortho to one amino group (at C1) and meta to the other (at C4). This specific arrangement leads to distinct electronic consequences for each nitrogen atom.

-

Inductive Effect (-I): The potent electron-withdrawing inductive effect of fluorine significantly decreases the electron density across the entire aromatic ring. This effect reduces the availability of the lone pairs on both nitrogen atoms, making them less likely to accept a proton. The inductive effect is distance-dependent, but its influence is substantial on both amino groups, leading to an overall decrease in basicity compared to the unsubstituted p-phenylenediamine.[8]

-

Resonance Effect (+R): The resonance effect donates electron density primarily to the ortho and para positions relative to the fluorine atom. For the amino group at C4 (para to the fluorine), this effect is not directly transmitted. For the amino group at C1 (ortho to the fluorine), the resonance effect is theoretically present but is often overshadowed by the powerful inductive effect.

-

Intramolecular Hydrogen Bonding: A crucial and often overlooked interaction is the potential for intramolecular hydrogen bonding between the ortho-amino group (-NH₂) and the adjacent fluorine atom (N-H···F).[9][10][11] This interaction can partially localize the lone pair on the ortho-nitrogen, further reducing its availability for protonation. While organic fluorine is a weak hydrogen bond acceptor, the proximity enforced by the aromatic ring can make this a significant factor.[10][11]

Collectively, the strong inductive effect, combined with the intramolecular hydrogen bonding involving the ortho-amino group, results in a marked decrease in the basicity of this compound when compared to its non-fluorinated counterpart.

Quantitative Analysis: pKa Comparison

The most direct way to quantify the effect of fluorine substitution is by comparing the pKa values of the conjugate acids of the diamines. A lower pKa value for the conjugate acid corresponds to a weaker base.

| Compound | Structure | pKa (Conjugate Acid) |

| Benzene-1,4-diamine |  | ~6.31 |

| This compound |  | ~4.84 (Predicted)[12] |

Table 1: Comparison of pKa values.

As the data indicates, the introduction of a single fluorine atom is predicted to lower the pKa by approximately 1.5 units. This represents a significant reduction in basicity, confirming the dominance of fluorine's electron-withdrawing characteristics in this molecular context.

Methodologies for pKa Determination

Accurate pKa determination is essential for building robust structure-activity relationships (SAR). Both experimental and computational methods are available to researchers.[1][2]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa of amines.[13][14]